6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole
Overview
Description
“6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole” is a chemical compound with the molecular formula C7H5ClFN3S . Its average mass is 217.651 Da and its monoisotopic mass is 216.987671 Da .
Molecular Structure Analysis
The molecular structure of “6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole” consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 3 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Anti-Microbial Activity
Compounds derived from 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole exhibit significant anti-microbial properties. For instance, derivatives of 6-fluorobenzothiazole showed promising antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).
Antitumor Activities
Fluorinated 2-(4-aminophenyl)benzothiazoles, which include 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole derivatives, have been found to be potently cytotoxic in vitro in certain human breast and prostate cell lines. These compounds have been the focus of pharmaceutical and preclinical development due to their selective cytotoxicity and potential as anticancer agents (Hutchinson et al., 2001).
Antimycobacterial Activity
Derivatives of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole also show antimycobacterial activity, which is crucial in the development of treatments for tuberculosis and related diseases. This potential has been explored in various synthesized derivatives (Sathe et al., 2010).
Antifungal and Anthelmintic Properties
Further research indicates that these compounds also possess antifungal and anthelmintic properties, making them valuable for a wide range of therapeutic applications. The effectiveness of these compounds against various fungal species has been documented, as well as their potential use in treating parasitic infections (Javali et al., 2010).
Corrosion Inhibition
In a different application, 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole has been used as an effective corrosion inhibitor for mild steel in acidic solutions. This highlights its potential utility in industrial applications (Ajmal et al., 1994).
properties
IUPAC Name |
(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCZFNGJNNAPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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